molecular formula C14H14N4O5 B12408166 6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine

6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine

Cat. No.: B12408166
M. Wt: 318.28 g/mol
InChI Key: OZOLTYAOBSJCJL-WHQNPHMOSA-N
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Description

6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine is a purine nucleoside analogue. This compound is notable for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. It is a synthetic compound that combines a furan ring with a purine nucleoside, resulting in unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine involves several steps, starting with the preparation of the furan ring and the purine nucleoside. The furan ring can be synthesized through the ring closure of 1,5-diketones or via cross-coupling reactions . The purine nucleoside is then attached to the furan ring through a glycosidic bond formation, typically using a Lewis acid catalyst under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA synthesis. It acts as an antimetabolite, incorporating into DNA and disrupting the replication process. This leads to the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

(2R,3S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H14N4O5/c19-4-8-11(20)12(21)14(23-8)18-6-17-10-9(7-2-1-3-22-7)15-5-16-13(10)18/h1-3,5-6,8,11-12,14,19-21H,4H2/t8-,11?,12+,14-/m1/s1

InChI Key

OZOLTYAOBSJCJL-WHQNPHMOSA-N

Isomeric SMILES

C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O

Canonical SMILES

C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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